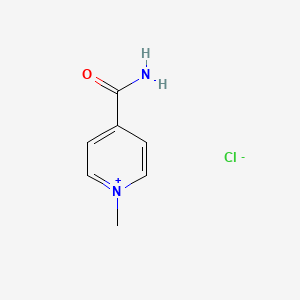
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride is a quaternary ammonium compound derived from pyridine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a pyridinium ring substituted with an aminocarbonyl group and a methyl group, contributes to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride typically involves quaternization reactions. One common method is the reaction of pyridine derivatives with alkyl halides under conventional, microwave, or ultrasound conditions. For instance, pyridine-4-aldoxime can be quaternized using dihaloalkanes such as diiodopropane or dibromopropane in the presence of solvents like acetone or deep eutectic solvents . The microwave method is particularly efficient, offering higher yields and faster reaction times compared to conventional methods .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization processes. These processes utilize pyridine derivatives and alkyl halides in the presence of suitable solvents and catalysts to achieve high yields and purity. The use of environmentally friendly solvents and optimized reaction conditions is crucial for sustainable industrial production .
化学反应分析
Types of Reactions
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like peracids.
Reduction: Reduction reactions can convert pyridinium salts to their corresponding pyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, forming N-alkoxypyridinium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., peracids), reducing agents (e.g., iron and mineral acids), and alkylating agents (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation, with some reactions requiring specific solvents, temperatures, and catalysts .
Major Products Formed
Major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and N-alkoxypyridinium salts. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .
科学研究应用
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride has a wide range of scientific research applications:
作用机制
The mechanism of action of Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride involves its interaction with molecular targets and pathways. For example, cetylpyridinium chloride, a related compound, exerts its antimicrobial effects by disrupting bacterial cell membranes and inhibiting the growth of pathogenic bacteria . The specific molecular targets and pathways involved in the action of this compound may vary depending on its application and the biological system in which it is used.
相似化合物的比较
Pyridinium, 4-(aminocarbonyl)-1-methyl-, chloride can be compared with other pyridinium compounds, such as:
Cetylpyridinium chloride: Known for its antimicrobial properties and use in oral care products.
Pyridinium ylides: Used in the synthesis of various heterocyclic compounds and as intermediates in organic synthesis.
Pyridine N-oxides: Formed through oxidation reactions and used as intermediates in the synthesis of pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other pyridinium compounds.
属性
CAS 编号 |
7680-68-4 |
|---|---|
分子式 |
C7H9ClN2O |
分子量 |
172.612 |
IUPAC 名称 |
1-methylpyridin-1-ium-4-carboxamide;chloride |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-4-2-6(3-5-9)7(8)10;/h2-5H,1H3,(H-,8,10);1H |
InChI 键 |
NCSYUVDQJSKXQH-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC=C(C=C1)C(=O)N.[Cl-] |
同义词 |
4-(Aminocarbonyl)-1-methylpyridinium Chloride; 4-Carbamoyl-1-methylpyridinium Chloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)


![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)


![6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride](/img/structure/B571352.png)
![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)

